2,6-Diformylpyridine-4-sulfonyl chloride
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Overview
Description
2,6-Diformylpyridine-4-sulfonyl chloride is an organic compound featuring a pyridine ring substituted with two formyl groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diformylpyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dimethylpyridine, which undergoes oxidation to form 2,6-diformylpyridine . The sulfonyl chloride group can be introduced through sulfonation reactions using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diformylpyridine-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 2,6-Pyridinedicarboxylic acid.
Reduction: 2,6-Bis(hydroxymethyl)pyridine.
Substitution: Various sulfonamide, sulfonate ester, or sulfonothioate derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diformylpyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2,6-Diformylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl groups can participate in condensation reactions, forming Schiff bases with amines. The sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the formyl groups .
Comparison with Similar Compounds
Similar Compounds
2,6-Diformylpyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
2,6-Diacetylpyridine: Contains acetyl groups instead of formyl groups, leading to different reactivity and applications.
Isophthalaldehyde: A benzene derivative with formyl groups at the 1 and 3 positions, used in different synthetic applications.
Uniqueness
2,6-Diformylpyridine-4-sulfonyl chloride is unique due to the presence of both formyl and sulfonyl chloride groups on the same pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science .
Properties
Molecular Formula |
C7H4ClNO4S |
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Molecular Weight |
233.63 g/mol |
IUPAC Name |
2,6-diformylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(12,13)7-1-5(3-10)9-6(2-7)4-11/h1-4H |
InChI Key |
JKDVMMXXUPHVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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